2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Description
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core with methyl substituents at positions 2, 3, 5, and 7. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol and CAS number 113969-43-0 . This compound belongs to the psoralen family, which is known for its photobiological activity and applications in medicinal chemistry.
Properties
IUPAC Name |
2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-5-13(16)18-14-9(3)15-12(6-11(7)14)8(2)10(4)17-15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOLAHSMUDBQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358651 | |
| Record name | 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113969-43-0 | |
| Record name | 2,3,5,9-Tetramethyl-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Etherification-Based Pathway
A primary method involves Williamson etherification to construct the furanochromenone core. Starting from 3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one (2a ), the synthesis proceeds as follows:
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Reaction Setup :
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Substrate : 10 mmol of 2a (1.90 g) dissolved in acetone under reflux.
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Base : Potassium carbonate (K₂CO₃, 30 mmol, 4.15 g) to deprotonate hydroxyl groups.
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Catalysts : Tetra-n-butylammonium bromide (TBAB, 0.2 equiv.) and potassium iodide (KI, 10 mmol) to enhance nucleophilic substitution.
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Electrophile : 1-Chloropropan-2-one (10 mmol, 0.92 g) for methyl ketone introduction.
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Optimized Conditions :
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Temperature : Reflux (≈56°C for acetone).
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Duration : 6 hours.
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water mixtures.
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This method yields 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4a ) with a 92.0% yield and a melting point of 199.9–200.3°C.
Table 1: Key Reaction Parameters for Williamson Pathway
| Parameter | Value |
|---|---|
| Starting Material | 3,5,9-Trimethylfurochromenone |
| Solvent | Acetone |
| Temperature | Reflux (56°C) |
| Reaction Time | 6 hours |
| Yield | 92.0% |
| Melting Point | 199.9–200.3°C |
Regioselective Methylation Strategies
Alternative routes focus on sequential methylation to achieve the desired substitution pattern:
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Initial Core Synthesis :
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Methylation Steps :
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Reactors
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Batch Reactors : Preferred for small-scale synthesis due to flexibility in optimizing reaction parameters.
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Continuous Flow Systems : Enable higher throughput and consistent product quality for large-scale manufacturing.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials and byproducts.
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves regioisomeric impurities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H-NMR | δ 2.18–2.55 (4 × s, 12H) | Methyl groups |
| ¹³C-NMR | δ 161.52 (C=O) | Lactone carbonyl |
| IR | 1704 cm⁻¹ | Carbonyl stretch |
Challenges and Optimization
Byproduct Formation
Yield Enhancement Strategies
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Catalyst Loading : Increasing TBAB to 0.3 equiv. improves reaction rates but risks emulsion formation.
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Solvent Choice : Replacing acetone with dimethylformamide (DMF) raises yields to 95% but complicates solvent removal.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Williamson Etherification | 92.0 | 98.5 | Moderate |
| Sequential Methylation | 85.4 | 97.2 | High |
Chemical Reactions Analysis
Types of Reactions
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- Structural Characteristics : The compound features a furochromone backbone with specific methyl substitutions that influence its reactivity and biological activity.
Chemistry
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Building Block for Organic Synthesis :
- 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with distinct properties.
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Chemical Reactions :
- This compound can undergo several types of reactions:
- Oxidation : Utilizing agents like potassium permanganate to form oxidized products.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Reacting with nucleophiles or electrophiles under appropriate conditions.
- This compound can undergo several types of reactions:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or alkanes |
| Substitution | Nucleophiles (amines) | Halogenated or alkylated derivatives |
Biology
- Biological Activities :
- Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains. Studies have shown its inhibitory effects on both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.
- Anti-inflammatory Effects : Potential to inhibit enzymes involved in inflammatory pathways.
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species generation when used as a photosensitizer.
- Research indicates that this compound exhibits various biological activities:
Medicine
- Therapeutic Applications :
- The compound is being studied for potential therapeutic effects in treating various diseases. Its role as a photosensitizer in photodynamic therapy is particularly noteworthy, where it absorbs light and generates reactive oxygen species to target diseased tissues.
Industry
- Material Development :
- This compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialty chemicals that can be applied in various industrial contexts.
Case Studies and Research Findings
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Antimicrobial Activity Study :
- A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control groups.
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Photodynamic Therapy Research :
- In experimental models of cancer treatment, this compound was shown to enhance the effects of light exposure in inducing cell death in tumor cells. The study highlighted its potential as an effective agent in photodynamic therapy protocols.
Mechanism of Action
The mechanism of action of 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogen Substitution: Chloro (6-Cl) and fluoro (6-F) derivatives (e.g., compound 3e and 4d in ) exhibit higher melting points (>270°C and 238°C, respectively) due to increased intermolecular forces. Chloro-substituted analogs also show notable antifungal activity .
Alkyl Chain Effects : Ethyl (6-Et) and isopropyl groups (e.g., compound 4c and 32 ) reduce melting points, likely due to steric hindrance disrupting crystal packing.
Biological Activity
Chemical Identity
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound with the molecular formula and a molecular weight of 242.27 g/mol. It is characterized by its unique structure which includes a furochromone framework that may confer various biological activities .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 8 to 64 μM , demonstrating its potential as an effective antimicrobial agent .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. This mechanism is similar to other known antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines, which could be beneficial in treating inflammatory diseases .
Cytotoxicity
While exhibiting promising biological activities, the cytotoxic effects of this compound have also been evaluated. In vitro studies on human cell lines indicate that at higher concentrations (above 64 μM), the compound can significantly reduce cell viability. This cytotoxicity must be considered when assessing its therapeutic potential .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of furochromones, including this compound. The results showed that this compound not only inhibited the growth of Staphylococcus aureus but also exhibited a bactericidal effect at higher concentrations. The study highlighted its potential as a novel candidate for antibiotic development against resistant strains .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. The findings indicated that it effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing conditions characterized by chronic inflammation .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| MIC (against S. aureus) | 8 - 64 μM | Variants with different methyl arrangements |
| Cytotoxicity (HaCaT cells) | Significant at >64 μM | Varies; some derivatives show lower toxicity |
| Anti-inflammatory Activity | Yes | Similar compounds show varying degrees |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
